![molecular formula C8H20Cl2N2O B1433031 Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride CAS No. 1394040-74-4](/img/structure/B1433031.png)

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride

Übersicht

Beschreibung

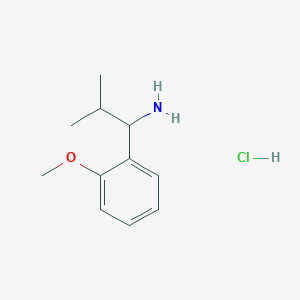

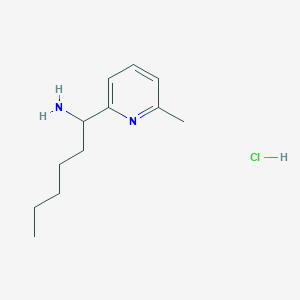

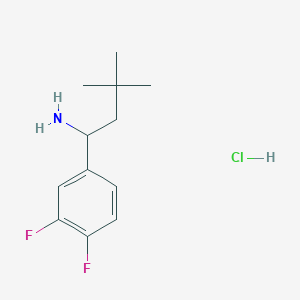

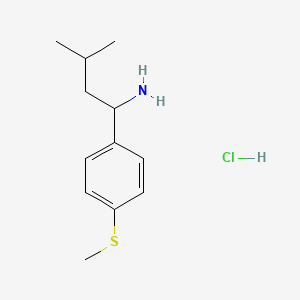

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride is a chemical compound with the CAS Number: 1394040-74-4 . Its molecular weight is 231.16 . The IUPAC name for this compound is N,N-dimethyl-2-(3-pyrrolidinyloxy)ethanamine dihydrochloride . It is stored at room temperature and appears in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.16 . It is stored at room temperature and appears in the form of an oil .Wissenschaftliche Forschungsanwendungen

Synthesis of Key Intermediates

- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a crucial intermediate in the preparation of premafloxacin, an antibiotic with veterinary applications. The synthesis involves an asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Antioxidant Activity

- Antioxidant Properties of Pyrrolyl Selenolopyridine Derivatives : Some pyrrolyl selenolopyridine compounds demonstrate notable antioxidant activity, potentially offering therapeutic benefits (Zaki et al., 2017).

Venom Analysis

- Alkaloids in Australian Ant Venom : Novel pyrrolidines identified in ant venom have insecticidal properties, highlighting the chemical diversity and potential applications in pest control (Jones et al., 2005).

Catalysis

- Nickel Pincer Complex Development : A nickel(II) pincer complex involving a pyrrolidino group shows efficacy in cross-coupling reactions of secondary alkyl halides (Garcia et al., 2016).

Chemical Analysis Techniques

- Analysis of Aliphatic Amines in Water : Methods involving derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride have been developed for determining aliphatic amines in wastewater and surface water (Sacher et al., 1997).

Novel Syntheses

- Synthesis of Pyrrolidines : The Michael reaction of chiral secondary enaminoesters with nitroethylenes results in pyrrolidines, useful in various pharmaceutical and chemical applications (Revial et al., 2000).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound also has several precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Wirkmechanismus

Target of Action

The primary targets of Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .

Mode of Action

It is believed that the compound interacts with its targets through its pyrrolidin-3-yloxy and dimethylamine groups .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Specific details about how these factors interact with this compound are currently unknown .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-pyrrolidin-3-yloxyethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQUGEPZOLFCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1CCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.